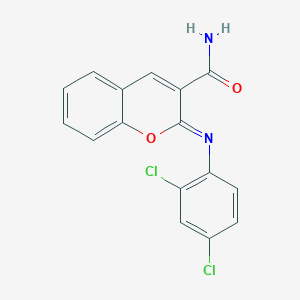

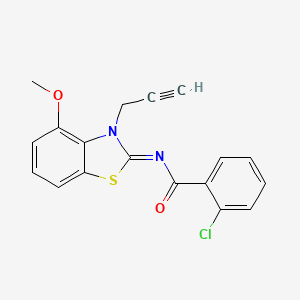

(Z)-2-((2,4-dichlorophenyl)imino)-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

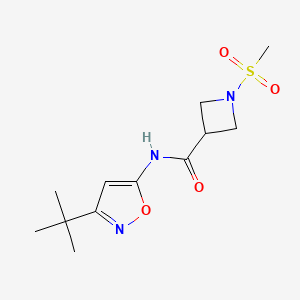

This compound is a derivative of chromene and carboxamide, with an imino group attached to a 2,4-dichlorophenyl group. Chromenes are a class of organic compounds with a fused benzene and dihydropyran ring. Carboxamides are organic compounds where a hydroxyl group in a carboxylic acid is replaced by an amine group. The 2,4-dichlorophenyl group is a type of phenyl group substituted with two chlorine atoms at the 2nd and 4th positions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromene ring system, a carboxamide group, and a 2,4-dichlorophenyl group. The exact geometry and conformation would depend on the specific arrangement of these groups and the presence of any additional substituents .Chemical Reactions Analysis

As a derivative of chromene and carboxamide, this compound could potentially undergo a variety of chemical reactions. For example, the carboxamide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. The chromene ring system could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents, while the aromatic chromene and phenyl rings could increase its solubility in nonpolar solvents .Applications De Recherche Scientifique

Environmental Remediation: Efficient Degradation of 2,4-Dichlorophenol

- Application : Researchers have explored using a Pd-MWCNTs/Ni-foam electrode for sequential electrocatalytic reduction and oxidation of 2,4-DCP. The process efficiently degrades 2,4-DCP, phenol, and total organic carbon (TOC) in aqueous solutions. Hydroxy radicals (·OH) play a crucial role in the electro-Fenton oxidation process, achieving high removal efficiencies .

Herbicide Synthesis: Nitration Process

- Application : Researchers have developed a continuous flow microreactor system for the nitration process of this intermediate. The resulting compound plays a vital role in herbicide production .

Chemical Synthesis: 2,4-Dichlorophenethylamine

Orientations Futures

Propriétés

IUPAC Name |

2-(2,4-dichlorophenyl)iminochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2/c17-10-5-6-13(12(18)8-10)20-16-11(15(19)21)7-9-3-1-2-4-14(9)22-16/h1-8H,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJPELKAFNNLJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=NC3=C(C=C(C=C3)Cl)Cl)O2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-((2,4-dichlorophenyl)imino)-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

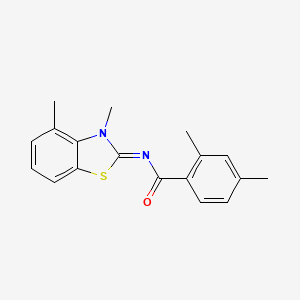

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B3019940.png)

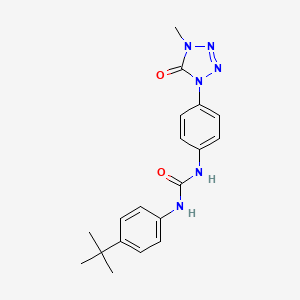

![N-(3,5-dimethylphenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3019946.png)

![N-(4-acetylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3019960.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B3019962.png)